
Methyl 2-ethenylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethenylcyclopropane-1-carboxylate, also known as MECC, is a chemical compound that is widely used in scientific research for its unique properties. MECC is a cyclopropane derivative that is commonly used as a building block in the synthesis of various organic compounds.
作用機序
Methyl 2-ethenylcyclopropane-1-carboxylate is a cyclopropane derivative that can undergo various chemical reactions. It can undergo ring-opening reactions to form open-chain compounds, or it can undergo cycloaddition reactions to form cyclic compounds. Methyl 2-ethenylcyclopropane-1-carboxylate can also undergo oxidation reactions to form carboxylic acids or reduction reactions to form alcohols. The mechanism of action of Methyl 2-ethenylcyclopropane-1-carboxylate depends on the specific reaction it undergoes.
生化学的および生理学的効果
Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Methyl 2-ethenylcyclopropane-1-carboxylate has also been shown to have antitumor activity, which may make it useful in the development of cancer treatments. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.
実験室実験の利点と制限
Methyl 2-ethenylcyclopropane-1-carboxylate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, Methyl 2-ethenylcyclopropane-1-carboxylate has some limitations for lab experiments. It is a reactive compound that can undergo various chemical reactions, which may make it difficult to control the reaction conditions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate may have toxic effects on cells and tissues, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Methyl 2-ethenylcyclopropane-1-carboxylate in scientific research. One direction is the development of new synthetic methods for Methyl 2-ethenylcyclopropane-1-carboxylate that are more efficient and environmentally friendly. Another direction is the exploration of the biological activities of Methyl 2-ethenylcyclopropane-1-carboxylate and its derivatives, which may lead to the development of new drugs and therapies. Finally, the use of Methyl 2-ethenylcyclopropane-1-carboxylate as a building block in the synthesis of new materials with unique properties is another promising direction for future research.
合成法
Methyl 2-ethenylcyclopropane-1-carboxylate can be synthesized using various methods, including the Wittig reaction, the Michael addition reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The most common method for synthesizing Methyl 2-ethenylcyclopropane-1-carboxylate is the Diels-Alder reaction, which involves the reaction of ethylene and cyclopropane-1,1-dicarboxylic acid.
科学的研究の応用
Methyl 2-ethenylcyclopropane-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. Methyl 2-ethenylcyclopropane-1-carboxylate has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been used as a substrate in enzyme-catalyzed reactions for the synthesis of chiral compounds.
特性
IUPAC Name |
methyl 2-ethenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-4-6(5)7(8)9-2/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRQZZKLVNECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethenylcyclopropane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

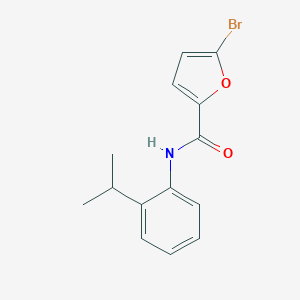
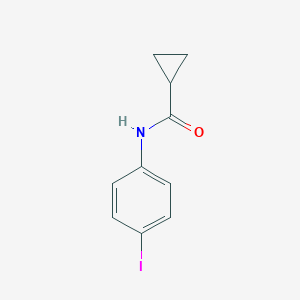
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
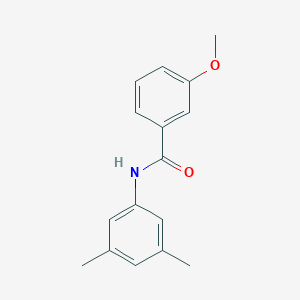
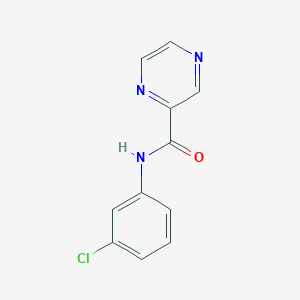
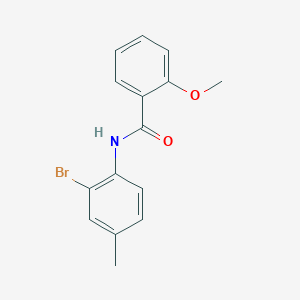
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)
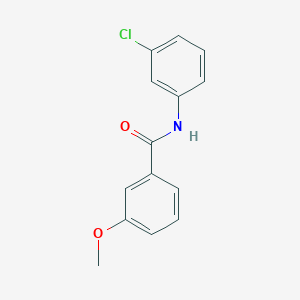
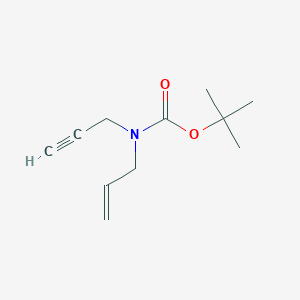
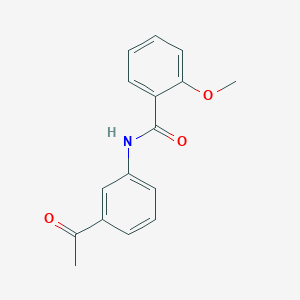
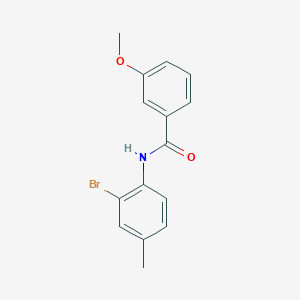
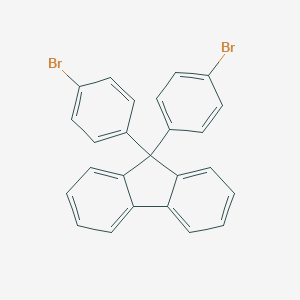
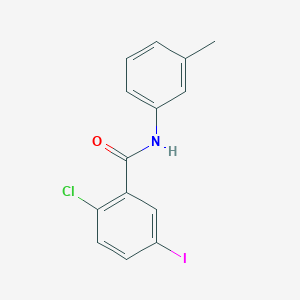
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)